(4,6-Dichloro-3-pyridinyl)(4-fluorophenyl)methanone
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Description
“(4,6-Dichloro-3-pyridyl)(4-fluorophenyl)methanone” is a useful research chemical with the CAS number 862170-55-6 . It has a molecular weight of 270.09 and a molecular formula of C12H6Cl2FNO .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) and a phenyl ring (a six-membered ring of carbon atoms), both of which are substituted with various halogens and functional groups . The exact structure can be represented by the SMILES string: C1=CC(=CC=C1C(=O)C2=CN=C(C=C2Cl)Cl)F .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.09 and a molecular formula of C12H6Cl2FNO . Other computed properties include a LogP of 3.75850, a topological polar surface area of 30, and a monoisotopic mass of 268.9810474 .Mechanism of Action
Mode of Action
The mode of action of (4,6-Dichloropyridin-3-yl)(4-fluorophenyl)methanone is currently unknown . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4,6-Dichloropyridin-3-yl)(4-fluorophenyl)methanone are as follows :
- Absorption : High gastrointestinal absorption is predicted for this compound .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier (BBB), indicating potential distribution to the central nervous system .
- Metabolism : Information on the metabolism of this compound is not readily available .
- Excretion : Specific details regarding the excretion of this compound are not provided .
Properties
IUPAC Name |
(4,6-dichloropyridin-3-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2FNO/c13-10-5-11(14)16-6-9(10)12(17)7-1-3-8(15)4-2-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIBFNFXMDXGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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